4-(4-Chloro-2-fluorophenyl)butan-2-one
Description
4-(4-Chloro-2-fluorophenyl)butan-2-one (CAS: 1540370-13-5) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₀ClFO and a molecular weight of 200.64 g/mol . Structurally, it features a butan-2-one backbone substituted with a 4-chloro-2-fluorophenyl group.
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMJYPOEWFTHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chloro-2-fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chloro-2-fluorophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Halogenation Effects
Polarity and Reactivity
- Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one): The hydroxyl group increases polarity, making it suitable for fragrance formulations and insect attractants .
- 4-(Phenylsulfanyl)butan-2-one: The sulfur atom enables unique electron-donor properties, contributing to tyrosinase inhibition and anti-melanogenic activity in cosmetics .
Industrial/Research Use
- This compound : Likely serves as a synthetic precursor for halogenated drug candidates, though specific studies are lacking .
Biological Activity
4-(4-Chloro-2-fluorophenyl)butan-2-one is an organic compound with the molecular formula CHClF0. This ketone derivative is notable for its unique chemical structure, which includes chloro and fluoro substituents on the phenyl ring. These modifications enhance its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Weight : 196.64 g/mol
- Melting Point : Data not widely available; further research required.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and fluoro groups increases its binding affinity to enzymes and receptors, which can modulate various biochemical pathways. This interaction may lead to significant biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
The anticancer activity of this compound has also been highlighted in several studies. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's efficacy varies across different cancer types, warranting further investigation into its mechanism of action and therapeutic potential.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
- Anticancer Study : In vitro studies conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. This suggests significant potential for further development as an anticancer therapeutic.
Data Tables
| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 |
| Antimicrobial | Escherichia coli | Inhibition of growth | 64 |
| Anticancer | MCF-7 (breast cancer cells) | Reduction in cell viability | IC50 ~ 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
